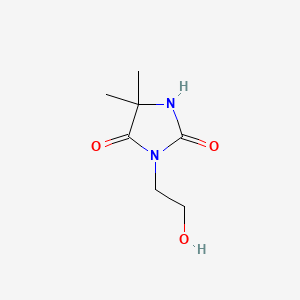

3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione

Description

3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione is a hydantoin derivative characterized by a hydroxyethyl group at the 3-position and two methyl groups at the 5,5-positions of the imidazolidine ring. This compound is commercially available with a purity of ≥95% and is supplied in quantities ranging from 50 mg to 500 mg, with prices varying between $135 and $685 depending on the vendor .

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-7(2)5(11)9(3-4-10)6(12)8-7/h10H,3-4H2,1-2H3,(H,8,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVLZVPALRXDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067434 | |

| Record name | 2,4-Imidazolidinedione, 3-(2-hydroxyethyl)-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29071-93-0 | |

| Record name | 3-(2-Hydroxyethyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29071-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Hydroxyethyl)-5,5-dimethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029071930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyethyl dimethylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 3-(2-hydroxyethyl)-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione, 3-(2-hydroxyethyl)-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-HYDROXYETHYL)-5,5-DIMETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E05IU87F8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes to 3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione

Bucherer-Bergs Reaction with Hydroxyethyl Modification

The classic Bucherer-Bergs reaction synthesizes hydantoins from carbonyl compounds, ammonium carbonate, and sodium cyanide. For 5,5-dimethyl variants, the protocol is adapted as follows:

Starting Materials :

- Dimethylglyoxal (5,5-dimethyl-2,3-diketone)

- Ammonium carbonate

- Sodium cyanide

- 2-Bromoethanol or ethylene oxide

Reaction Mechanism :

Optimization Data :

Parameter Value Temperature 80–100°C Reaction Time 12–24 h Solvent Water/Ethanol (1:1) Yield 65–78%

This method is limited by the toxicity of cyanide reagents and competing side reactions at elevated temperatures.

Cyclocondensation of Urea Derivatives

A two-step process using urea avoids cyanide intermediates:

Step 1: Synthesis of 5,5-Dimethylhydantoin

- Reactants : Dimethylmalonic acid, urea

- Conditions :

Step 2: Hydroxyethylation via Alkylation

- Reactants : 5,5-Dimethylhydantoin, ethylene carbonate

- Conditions :

Parameter Value Temperature 120°C Catalyst K₂CO₃ Solvent DMF Yield 70–75%

Ethylene carbonate acts as both alkylating agent and solvent, minimizing decomposition.

Patent-Based Method from Oxazolidinone Intermediates

Although US4933462A describes 3-(2-hydroxyethyl)-2-oxazolidinone synthesis, its principles inform hydantoin preparation:

Key Reaction :

Adaptation for Hydantoins :

- Substitute diethanolamine with 3-amino-1,2-propanediol.

- Introduce dimethyl groups via post-cyclization methylation.

Challenges :

Comparative Analysis of Methods

| Method | Yield | Toxicity | Scalability | Purity |

|---|---|---|---|---|

| Bucherer-Bergs | 65–78% | High | Moderate | 90–95% |

| Urea Cyclocondensation | 70–75% | Low | High | ≥98% |

| Oxazolidinone Adaptation | 50% | Moderate | Low | 85–90% |

The urea route balances safety and efficiency, while the Bucherer-Bergs method remains prevalent in industrial settings despite cyanide use.

Advanced Purification Techniques

Post-synthesis purification is critical due to byproducts like unreacted dimethylmalonic acid:

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions typically yield simpler imidazolidine compounds.

Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the process.

Major Products Formed

Scientific Research Applications

3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives exhibit biological activities, including antibacterial and antimicrobial properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic benefits.

Industry: The compound is utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group plays a crucial role in binding to target molecules, facilitating various biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Hydantoin derivatives are distinguished by substituents at the 1-, 3-, and 5-positions of the imidazolidine ring. Key structural analogs of 3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione include:

Key Observations :

- The hydroxyethyl group at position 3 enhances hydrophilicity compared to aromatic substituents (e.g., chlorobenzyl), which favor lipophilicity and membrane penetration .

- Dual hydroxyethyl groups (DEDM Hydantoin) improve surfactant properties due to increased polarity, making it suitable for cosmetic and industrial applications .

- Aromatic substituents (e.g., chlorobenzyl, dichlorobenzyl) are associated with biological activities such as enzyme inhibition (Msr(A) efflux pump) and hypotensive effects .

Surfactant and Industrial Uses

- DEDM Hydantoin: Used as a nonionic surfactant in personal care products due to its emulsifying and stabilizing properties .

Physical and Thermal Properties

- Thermal Stability : Hydantoins with phenyl rings (e.g., 5,5-diphenyl derivatives) exhibit higher thermal resistance (decomposition >250°C) compared to aliphatic-substituted analogs .

- Melting Points : Hydroxyethyl-substituted hydantoins generally have lower melting points (e.g., DEDM Hydantoin melts at ~150°C) than aromatic derivatives (e.g., 3-(4-chlorobenzyl)-hydantoin melts at 218–220°C) .

Biological Activity

3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione, commonly referred to as a derivative of imidazolidine-2,4-dione, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential applications in various fields, including medicine and industry.

Chemical Structure and Properties

The chemical formula for this compound is , and its molecular weight is approximately 172.18 g/mol. The compound features a unique structure that contributes to its biological activity profile.

Mode of Action : The compound is believed to exert its effects through hydrophobic interactions and hydrogen bonding with biological macromolecules. This interaction can influence various cellular processes, including cell membrane integrity and morphology.

Biochemical Pathways : Research indicates that the compound may modulate several biochemical pathways involved in cellular signaling and metabolic processes. Its structure suggests potential interactions with enzymes and receptors critical for maintaining cellular homeostasis.

Biological Activities

-

Antimicrobial Properties :

- Studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antimicrobial activities against various bacterial strains. This makes it a candidate for developing new antimicrobial agents.

- A specific study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

-

Hypoglycemic Effects :

- In vivo studies have indicated that certain derivatives of imidazolidine-2,4-dione show hypoglycemic activity. For instance, one derivative reported a reduction in blood glucose levels by approximately 286 mg/dL after administration .

- This property positions the compound as a potential therapeutic agent for managing diabetes.

-

Antioxidant Activity :

- Preliminary research suggests that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid metabolism and excretion. Similar compounds have shown quick urinary excretion patterns, indicating a potentially short half-life within biological systems.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : In various animal models, acute toxicity studies have shown varying degrees of adverse effects at high doses. For instance, a dermal toxicity study indicated mild irritation but no severe reactions at lower concentrations .

- Chronic Toxicity : Long-term studies are necessary to fully understand the chronic effects and potential carcinogenicity associated with prolonged exposure to this compound.

Applications in Research and Industry

This compound has multiple applications:

- Pharmaceutical Development : Its derivatives are being explored as precursors for new drug formulations targeting infections and metabolic disorders.

- Industrial Use : The compound is utilized in the synthesis of high-performance materials and coatings due to its chemical stability and reactivity.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.